molecular formula C17H12ClFN2O2 B2984630 N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 946361-66-6

N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2984630
CAS No.: 946361-66-6
M. Wt: 330.74
InChI Key: ANTFPCIFHXEOPT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with a chlorinated and fluorinated phenyl ring, an oxazole ring, and an acetamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the acetamide group: This can be done through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the oxazole ring.

    Substitution: Halogen atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine derivatives.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide
  • N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-thiazol-3-yl)acetamide

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is unique due to its specific combination of functional groups and the presence of both chlorine and fluorine atoms, which can significantly influence its chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c18-14-8-12(6-7-15(14)19)20-17(22)10-13-9-16(23-21-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTFPCIFHXEOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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